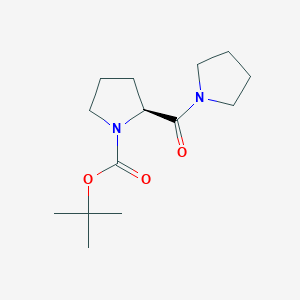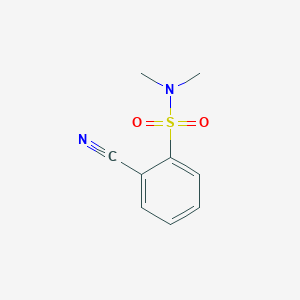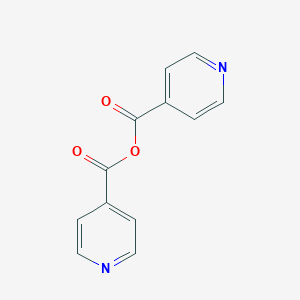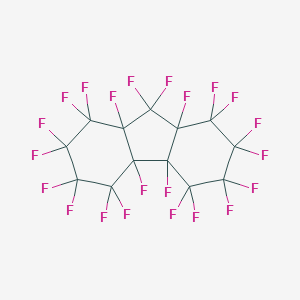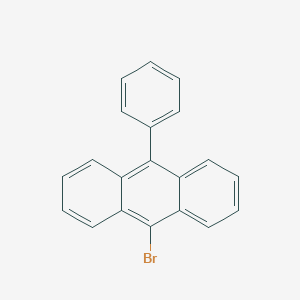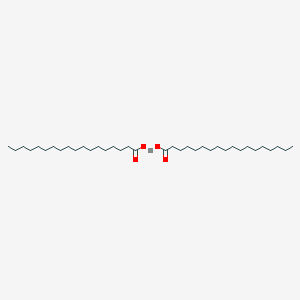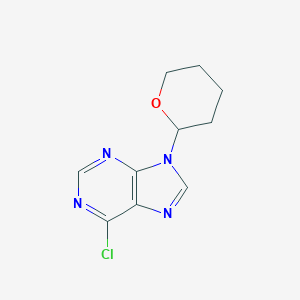
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine
概要
説明
科学的研究の応用
Chemical Synthesis and Intermediate Applications
- 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine has been utilized as an intermediate in the synthesis of various chemical compounds. For instance, it played a crucial role in regioselective Sonogashira cross-coupling reactions, leading to the creation of 2-alkynylated or 2,8-dialkynylated purines, indicating its value in chemical synthesis processes (Ibrahim, Chevot, & Legraverend, 2011).
Conformational Analysis and Molecular Structure
- The molecule has been subjected to conformational studies, which show a preference for an axial disposition of the purine ring. This analysis helps in understanding the molecular structure and potential interactions of this compound (Estévez, Moa, Terán, & Mosquera, 2007).
Cosmetology Applications
- In cosmetology, this compound has shown promise. The crystal and molecular structure of a related derivative was analyzed, contributing to its potential application in cosmetology (Walla et al., 2010).
Synthesis of Purine Derivatives
- The compound has been used in the synthesis of purine derivatives. For example, it was involved in the synthesis of 6,8-disubstituted purines, demonstrating its utility in creating diverse purine structures (Hocek, Hocková, & Dvořáková, 2004).
Potential Inhibitors in Biosynthesis
- Research has explored its role as a potential inhibitor in the biosynthesis of adenosine monophosphate (AMP), indicating its potential importance in biochemical pathways (Wanner, Hageman, Koomen, & Pandit, 1978).
Synthesis of Modified Nucleosides
- It has also played a significant role in the synthesis of modified nucleosides containing pyrazole or 2-pyrazoline moieties, highlighting its versatility in nucleoside chemistry (Thalassitis et al., 2014).
Tautomerism and Chemical Reactions
- The compound was used in studying tautomerism and the synthesis of ethyl 2‐(2‐benzothiazolyl)‐2‐(6‐purinyl)acetate, showing its role in complex chemical reactions (Klemm, Johnstone, & Tran, 2009).
In Vivo Analgesic Activities
- Research has also been conducted on derivatives of this compound for in vivo analgesic activities, providing a potential avenue for pharmaceutical applications (Zhao et al., 2009).
Applications in Polymer Chemistry
- Its derivatives were synthesized and copolymerized with maleic anhydride, demonstrating its utility in polymer chemistry and as a potential polynucleotide analogue (Han, Park, Cho, & Chang, 1996).
Use in Gene Therapy
- The compound has been utilized in the synthesis of fluoromethyl purines for potential applications in suicide gene therapy of cancer, highlighting its significance in medicinal chemistry (Hassan et al., 2009).
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapours/spray . In case of skin or eye contact, or if inhaled, specific first aid measures should be taken .
特性
IUPAC Name |
6-chloro-9-(oxan-2-yl)purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN4O/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-16-7/h5-7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTASPNCKDPSAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C=NC3=C2N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240654 | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
CAS RN |
7306-68-5 | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7306-68-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007306685 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7306-68-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.961 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


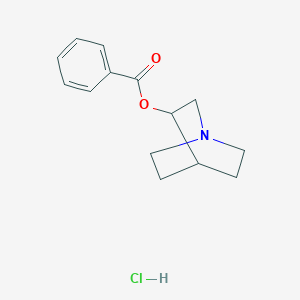
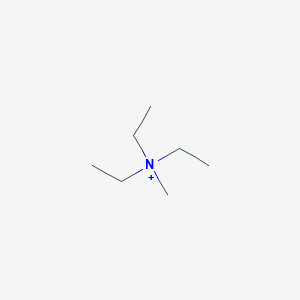

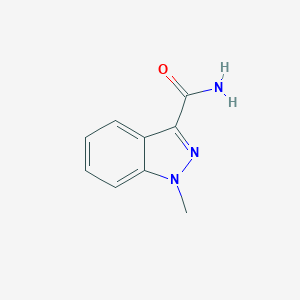

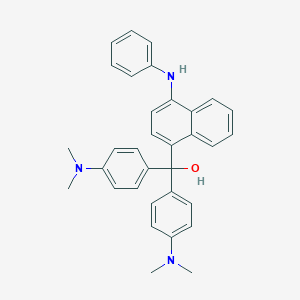
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
